Methyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine
Description
Properties
Molecular Formula |
C8H16N4 |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
N-methyl-1-(1-methyl-5-propan-2-yltriazol-4-yl)methanamine |
InChI |
InChI=1S/C8H16N4/c1-6(2)8-7(5-9-3)10-11-12(8)4/h6,9H,5H2,1-4H3 |
InChI Key |
KCSLBGWDLLCPRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NN1C)CNC |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole scaffold is efficiently constructed via CuAAC, a cornerstone reaction for regioselective triazole synthesis.
- Reactants :
- Conditions :
- Product : Forms 1-methyl-4-(methylaminomethyl)-1H-1,2,3-triazole.
N-Methylation Optimization
If the triazole lacks the N1-methyl group, selective alkylation is performed:
- Reagents : Methyl iodide ($$ \text{CH}_3\text{I} $$), $$ \text{NaH} $$.
- Conditions : DMF, 0°C → RT, 6 h.
- Regioselectivity : N1 > N2/N3 due to steric and electronic factors.
Key Challenges and Solutions
Characterization Data
- $$ ^1\text{H NMR} $$ :
- MS (ESI+) : $$ m/z $$ 195.2 [M+H]$$ ^+ $$.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| CuAAC | High regioselectivity, one-step | Requires unstable azides |
| Suzuki coupling | Broad substrate scope | Requires pre-halogenated triazole |
| Directed C–H | No pre-functionalization needed | Lower yields for bulky substituents |
Industrial-Scale Considerations
- Cost Efficiency : CuAAC is preferred for scalability but requires azide safety protocols.
- Purification : Column chromatography or recrystallization from ethanol/water.
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Methyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound is used in the development of new materials with unique properties.
Biological Research: It is used as a building block in the synthesis of biologically active molecules.
Industrial Applications: The compound is used in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or activate specific receptors, resulting in its observed biological activity.
Comparison with Similar Compounds
Key Structural Features :
- Triazole core : Provides a rigid, aromatic scaffold with nitrogen atoms capable of hydrogen bonding and metal coordination.
- Substituents: 1-Methyl group: Enhances hydrophobicity and steric hindrance. 5-Isopropyl group: Introduces significant steric bulk and lipophilicity. 4-Methylaminomethyl group: Offers a primary amine for functionalization or interaction with biological targets.
Molecular Formula : C₈H₁₅N₅
Molecular Weight : 181.25 g/mol
Structural and Functional Comparisons
Table 1: Structural and Physical Properties
Key Observations :
Methylaminomethyl provides a reactive primary amine, contrasting with dimethylamine (Compound 10h) or tertiary amines (THPTA, DTEA).
Molecular Weight :
- The target compound (181 g/mol) is lighter than TBTA (201 g/mol) or THPTA (458 g/mol), suggesting better solubility in organic solvents.
Catalytic and Coordination Chemistry
- CuAAC Efficiency : TBTA and THPTA are established ligands for stabilizing Cu(I) in click reactions. The target compound’s smaller size and primary amine may reduce steric hindrance, but its lack of polytriazole structure likely limits its efficacy compared to TBTA or DTEA .
- Metal Coordination : Ni(II) complexes with tbta and tdta show strong coordination via triazole N atoms . The target compound’s isopropyl group may hinder metal-ligand interactions compared to less bulky analogues.
Biological Activity
Methyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C8H16N4
- Molecular Weight : 168.24 g/mol
- IUPAC Name : N-methyl-1-(1-methyl-5-propan-2-yltriazol-4-yl)methanamine
- Canonical SMILES : CC(C)C1=C(N=NN1C)CNC
This compound features a triazole ring, which is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. This compound has shown potential against various pathogens. A study demonstrated that triazole compounds could inhibit the growth of fungi and bacteria by disrupting their cellular processes.
Enzyme Inhibition
The compound's mechanism of action includes the inhibition of specific enzymes. For instance, it has been noted that modifications to the triazole ring can enhance potency against certain kinases, such as CSNK2A2. The presence of nitrogen atoms in specific positions on the triazole ring is crucial for effective enzyme interaction and inhibition .
Case Studies and Research Findings
Several studies highlight the biological efficacy of triazole derivatives:
- Antiviral Activity : A study found that derivatives similar to this compound exhibited antiviral properties against viruses like MHV (Mouse Hepatitis Virus). The modifications to the triazole structure significantly improved antiviral activity .
- Cancer Research : Triazole compounds have been investigated for their chemotherapeutic potential. They have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest .
- Chagas Disease Treatment : Research on related triazole compounds has demonstrated effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds showed significant suppression of parasite burden in mouse models .
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules:
- Enzyme Binding : The compound can bind to active sites on enzymes, leading to inhibition or modulation of their activity.
- Receptor Interaction : It may also interact with various receptors, influencing signaling pathways that regulate cellular functions.
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Antiviral | Enzyme inhibition |
| 5-Amino Triazoles | Antiparasitic | Induces apoptosis |
| Imidazole Derivatives | Broad spectrum | Enzyme modulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
